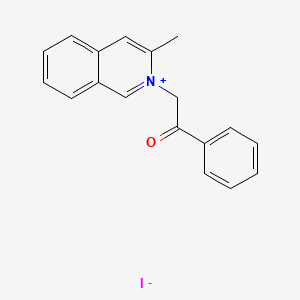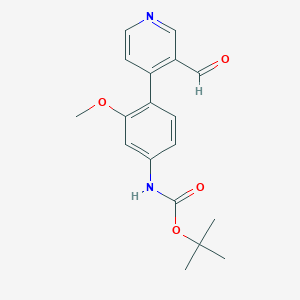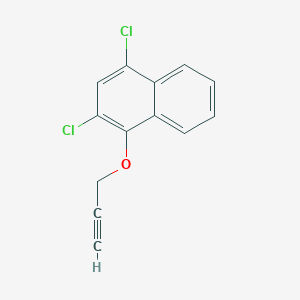
(2-Methyloxiran-2-yl)methyl 2-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyloxiran-2-yl)methyl 2-methyloxirane-2-carboxylate: is an organic compound with the molecular formula C8H12O4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyloxiran-2-yl)methyl 2-methyloxirane-2-carboxylate typically involves the reaction of oxirane derivatives with carboxylic acids. One common method is the ring-opening reaction of oxirane by carboxylic acid, catalyzed by tertiary amines. This reaction proceeds through a series of parallel consecutive stages, including the quaternization of the tertiary amine by the activated oxirane and the nucleophilic attack of the carboxylate anion on the oxirane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and catalysts to facilitate the reaction under controlled conditions. The optimization of reaction parameters, such as temperature and pressure, is crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Methyloxiran-2-yl)methyl 2-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2-Methyloxiran-2-yl)methyl 2-methyloxirane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It can be used to study enzyme-catalyzed reactions and as a probe for investigating biological pathways .
Medicine: In medicine, derivatives of this compound may have therapeutic applications. Research is ongoing to explore its potential as a pharmaceutical agent .
Industry: Industrially, this compound can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (2-Methyloxiran-2-yl)methyl 2-methyloxirane-2-carboxylate involves its interaction with molecular targets and pathways. The compound can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is essential for its role in chemical synthesis and potential biological activity .
Comparison with Similar Compounds
2-Methyl oxirane: A simpler epoxide with similar reactivity but different applications.
(2-Methoxyphenoxy)methyl oxirane: Another oxirane derivative with distinct chemical properties and uses.
Uniqueness: (2-Methyloxiran-2-yl)methyl 2-methyloxirane-2-carboxylate is unique due to its dual oxirane rings, which provide multiple reactive sites for chemical transformations. This structural feature distinguishes it from other similar compounds and enhances its versatility in various applications .
Properties
CAS No. |
52788-67-7 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(2-methyloxiran-2-yl)methyl 2-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-7(4-11-7)3-10-6(9)8(2)5-12-8/h3-5H2,1-2H3 |
InChI Key |
OWVMQFRGLNGMHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)COC(=O)C2(CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13990651.png)



![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)





